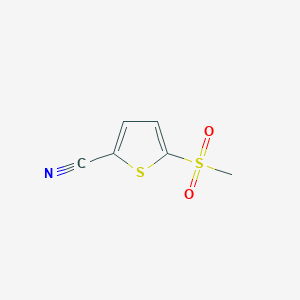![molecular formula C19H14FN3OS B2420003 6-(4-氟苯基)-N-(2-甲基苯基)咪唑[2,1-b][1,3]噻唑-3-甲酰胺 CAS No. 1049449-49-1](/img/structure/B2420003.png)
6-(4-氟苯基)-N-(2-甲基苯基)咪唑[2,1-b][1,3]噻唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its imidazo[2,1-b]thiazole core, which is known for its biological activity. The presence of the 4-fluorophenyl and o-tolyl groups further enhances its pharmacological properties, making it a promising candidate for drug development.
科学研究应用
6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with o-tolyl isothiocyanate to form an intermediate, which then undergoes cyclization with α-haloketones to yield the desired imidazo[2,1-b]thiazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
化学反应分析
Types of Reactions
6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
作用机制
The mechanism of action of 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the biosynthesis of coenzyme A, which is essential for bacterial survival. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also possess a fused heterocyclic ring system and are known for their pharmacological properties.
Uniqueness
6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the specific substitution pattern on its aromatic rings, which enhances its biological activity and selectivity. The presence of the 4-fluorophenyl group is particularly significant, as it can improve the compound’s metabolic stability and binding affinity to its molecular targets.
属性
IUPAC Name |
6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-4-2-3-5-15(12)21-18(24)17-11-25-19-22-16(10-23(17)19)13-6-8-14(20)9-7-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVANVVHUVMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
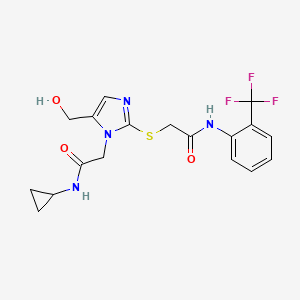
![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419923.png)
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2419924.png)
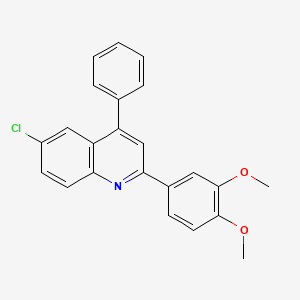
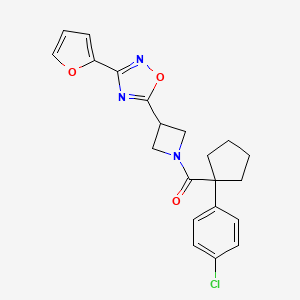
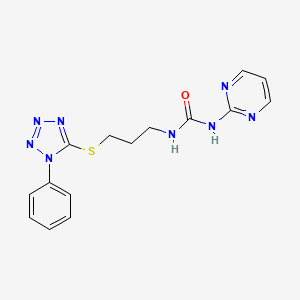
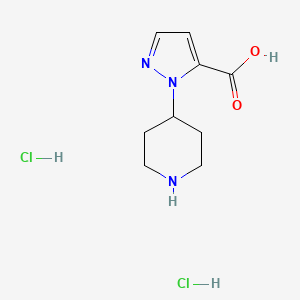
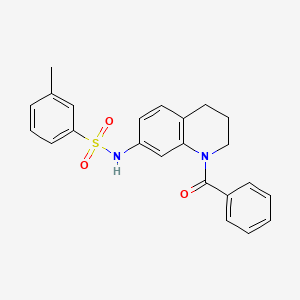
![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
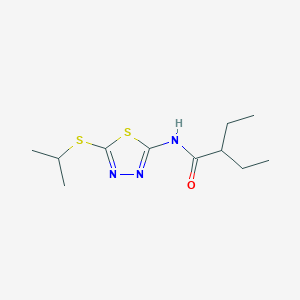
![3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2419940.png)
![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
